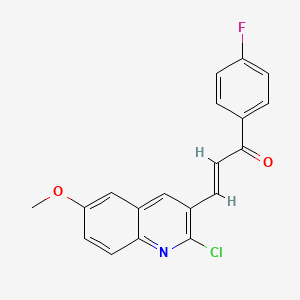

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFNO2/c1-24-16-7-8-17-14(11-16)10-13(19(20)22-17)4-9-18(23)12-2-5-15(21)6-3-12/h2-11H,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFZTPUYKNQWTL-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound belonging to the class of quinoline derivatives, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article summarizes the biological activity of this compound based on diverse research findings, including structure-activity relationship (SAR) studies, in vitro and in vivo experiments, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a quinoline moiety substituted with a chloro and methoxy group at specific positions, along with a prop-2-en-1-one functional group. Its molecular formula is C17H14ClN2O2, with a molecular weight of 316.75 g/mol.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to target the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in various cancer cell lines. A study involving related quinolone chalcone compounds demonstrated that these derivatives could effectively inhibit cancer cell proliferation with low toxicity towards normal cells .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| CTR-21 | HeLa | 16.4 | Tubulin binding, apoptosis |

| CTR-32 | MDA-MB231 | 20 | Tubulin binding, apoptosis |

| CTR-20 | MDA-MB468 | 232 | Tubulin binding, apoptosis |

| CTR-40 | MDA-MB435 | 36 | Tubulin binding, apoptosis |

The selectivity index (SI) for these compounds indicates a substantial difference in cytotoxicity between malignant and non-malignant cells. For example, CTR-21 exhibited an SI of 157-fold when comparing its effects on primary melanocytes versus cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics.

- Induction of Apoptosis : This compound has been shown to trigger apoptotic pathways in cancer cells through various signaling mechanisms.

- Resistance to Multi-drug Resistance Mechanisms : The structural modifications present in this compound may confer resistance to common pathways that lead to drug resistance in cancer therapies .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives as anticancer agents:

- In Vivo Studies : Animal models treated with quinoline-based compounds demonstrated significant tumor reduction without severe side effects, indicating their potential for clinical application.

- Comparative SAR Analysis : A detailed SAR analysis revealed that modifications at the methoxy and chloro positions significantly influenced the anticancer activity and selectivity towards cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in the quinoline ring (Ring A) compared to simpler aryl groups in other chalcones. Key comparisons include:

Key Observations:

- Substituent Electronegativity: The 4-fluorophenyl group in the target compound enhances electron-withdrawing effects, which improves photovoltaic performance compared to CH-ClF (chlorine substituent) . However, in biological contexts, the quinoline ring’s chloro and methoxy groups may reduce potency compared to cardamonin, which lacks bulky substituents on Ring B .

- Ring A Complexity: The quinoline scaffold introduces steric and electronic effects distinct from simpler aryl rings. For example, compound 2j (with bromine and iodine on Ring A) shows moderate IC50 values (4.703 μM), suggesting that halogens at the meta and para positions may hinder binding compared to hydroxyl groups in cardamonin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.